1-benzyl-N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis techniques, including three-component reactions, and the use of specific catalysts to achieve the desired molecular structures. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing the intricate methods used in synthesizing such compounds (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Molecular structure analysis is pivotal, utilizing techniques like X-ray diffraction and spectroscopic methods (IR, NMR, UV-Vis) to elucidate the compound's structure. For example, Demir et al. (2016) detailed the crystal structure analysis of a similar compound, emphasizing the harmony between theoretical DFT calculations and experimental data to confirm molecular geometry, vibrational frequencies, and chemical shifts (Demir et al., 2016).
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the utility of dihydropyridine derivatives in the synthesis of compounds with potential biological activities. For instance, studies on dihydropyridines have led to the development of molecules with significant antibacterial and antioxidant functions. These derivatives have been evaluated for their efficacy against various Gram-positive and -negative bacteria, showcasing the chemical family's potential in developing new antimicrobial agents (Ghorbani‐Vaghei et al., 2016).
Pharmaceutical Applications
The structural backbone of dihydropyridine carboxamides has been explored for pharmaceutical applications, particularly in the design of receptor agonists and antagonists. Compounds structurally related to the queried chemical have been investigated for their interactions with the CB1 cannabinoid receptor, providing insights into the molecular basis of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Material Science and Polymer Research
In material science, the dihydropyridine nucleus has been implicated in the synthesis of novel polyamides and related polymers. These materials exhibit enhanced thermal stability and solubility, which are desirable properties in the development of high-performance materials for various industrial applications (Ueda et al., 1987). The direct polycondensation methods utilizing dihydropyridine derivatives illustrate the versatility of these compounds in creating polymers with specific mechanical and thermal properties.
properties
IUPAC Name |
1-benzyl-N-(2,5-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-8-9-16(21)17(11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVXBMQIPVALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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